2,3-Dihydroxybenzoic acid
Overview
Description
Pyrocatechuic acid, also known as 2,3-dihydroxybenzoic acid, is a type of hydroxybenzoic acid. It is a naturally occurring phenolic compound found in various plants and is known for its antioxidant properties. This compound is part of the larger family of benzoic acids, which are characterized by a benzene ring with one or more hydroxyl groups attached.
Mechanism of Action
Target of Action
2,3-Dihydroxybenzoic acid (2,3-DHBA) primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . These targets play crucial roles in bacterial iron absorption and human immune response, respectively .
Mode of Action
2,3-DHBA is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .
Biochemical Pathways
2,3-DHBA is formed via the shikimate pathway . It is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . A famous high-affinity siderophore is enterochelin, which contains three dihydroxybenzoyl substituents linked to the depsipeptide of serine .
Pharmacokinetics
It is known that 2,3-dhba is a product of human aspirin metabolism .
Result of Action
2,3-DHBA has been found to be an orally effective iron-chelating drug in hypertransfused rat models . It is a monocatechol siderophore produced by Brucella abortus , indicating its potential antimicrobial properties.
Action Environment
The direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values . Reversible 2,3-dihydroxybenzoate acid decarboxylase undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxybenzoic acid is incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .
Cellular Effects
It is known to have antimicrobial properties , suggesting that it may interact with cellular processes in bacteria
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with iron ions. The catechol group in the compound, upon deprotonation, binds iron centers very strongly . This binding interaction is crucial for its role in siderophores, which help in the absorption of iron into bacteria .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
This compound is formed via the shikimate pathway . This pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is not present in animals, making it a target for antibiotics and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrocatechuic acid can be synthesized through several methods:
Oxidation of Catechol: One common method involves the oxidation of catechol (1,2-dihydroxybenzene) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis of 2,3-Dihydroxybenzamide: Another method involves the hydrolysis of 2,3-dihydroxybenzamide in the presence of a strong acid or base.
Industrial Production Methods: Industrial production of pyrocatechuic acid typically involves the oxidation of catechol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Pyrocatechuic acid can undergo oxidation reactions to form various quinones.
Reduction: It can be reduced to form catechol.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Catechol.
Substitution: Halogenated or nitrated derivatives of pyrocatechuic acid.
Scientific Research Applications
Pyrocatechuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown that pyrocatechuic acid has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pharmaceuticals, and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Similar in structure but with hydroxyl groups at different positions.
Gentisic Acid (2,5-Dihydroxybenzoic Acid): Another hydroxybenzoic acid with hydroxyl groups at different positions.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Contains an additional hydroxyl group compared to pyrocatechuic acid.
Uniqueness: Pyrocatechuic acid is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,3-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQAMYCGOIJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
875-28-5 (hydrochloride salt) | |
Record name | 2,3-Dihydroxybenzoic acid | |
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DSSTOX Substance ID |
DTXSID70858712 | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Aldrich MSDS], Solid | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2-Pyrocatechuic acid | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | 2,3-Dihydroxybenzoic acid | |
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CAS No. |
303-38-8, 27138-57-4 | |
Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | Benzoic acid, dihydroxy- | |
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Record name | 2,3-Dihydroxy-Benzoic Acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-Dihydroxybenzoic acid | |
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Record name | 2,3-dihydroxybenzoic acid | |
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Record name | 2,3-DIHYDROXY BENZOIC ACID | |
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Record name | 2-Pyrocatechuic acid | |
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Melting Point |
204.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Dihydroxy-Benzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01672 | |
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Record name | 2-Pyrocatechuic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-DHBA acts as a siderophore, chelating iron (Fe3+) with high affinity. [] This iron sequestration limits iron availability for pathogens like Brucella abortus, hindering their growth and survival within macrophages. [] Additionally, 2,3-DHBA exhibits antioxidant properties by scavenging hydroxyl radicals. [, ]
A: * Molecular Formula: C7H6O4* Molecular Weight: 154.12 g/mol* Spectroscopic Data: Characterized using UV-visible, nuclear magnetic resonance (NMR), and mass spectroscopy. []
A: While specific data on material compatibility is limited in the provided research, 2,3-DHBA has been successfully incorporated into nanofiber blends of poly(d,l-lactide) (PDLLA) and poly(ethylene oxide) (PEO) for wound dressing applications. []
ANone: The provided research does not explicitly detail computational studies on 2,3-DHBA.
A: Research suggests that the position of the hydroxyl groups on the benzene ring is crucial for iron chelation and biological activity. [] For instance, modifications affecting the 2- and 3-hydroxyl groups may impact 2,3-DHBA's ability to act as a siderophore and its interaction with 2,3-DHBD. [, , ]
ANone: Research on 2,3-DHBA spans several decades, with early studies focusing on its role as a siderophore in microorganisms. Milestones include:
- Identification as a siderophore: Initial studies recognized 2,3-DHBA's ability to bind iron and act as a siderophore in various microorganisms. [, , , ]
- Biosynthesis pathway elucidation: Researchers have elucidated the biosynthetic pathway of 2,3-DHBA, involving enzymes like isochorismate synthase. [, , ]
- Role in plant defense: Studies revealed the accumulation of 2,3-DHBA in plants as a response to pathogen attack, suggesting its involvement in defense mechanisms. [, ]
- Therapeutic potential exploration: 2,3-DHBA's antioxidant and iron-chelating properties have prompted investigations into its potential therapeutic applications, such as in treating iron overload and sepsis. [, , ]
ANone: Yes, 2,3-DHBA research showcases cross-disciplinary efforts involving:
- Biochemistry and microbiology: Understanding 2,3-DHBA's biosynthesis, metabolism, and role as a siderophore in various organisms. [, , , , , ]
- Plant science and pathology: Investigating 2,3-DHBA's role in plant defense mechanisms against pathogens. [, ]
- Medicine and pharmacology: Exploring potential therapeutic applications of 2,3-DHBA, leveraging its antioxidant and iron-chelating properties. [, , , , ]
- Material science and engineering: Incorporating 2,3-DHBA into nanofiber-based materials for biomedical applications like wound dressings. []
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